9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Overview
Description
“9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .
Molecular Structure Analysis
The molecular structure of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is complex, with multiple functional groups. The compound includes an iodine atom, two methyl groups, an ethyl group, a carbonitrile group, and an 11-oxo-6,11-dihydro-5H-benzo[b]carbazole core .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” include a molecular weight of 440.3 g/mol. The compound has a melting point of over 300°C and a predicted boiling point of 612.0±55.0 °C. It has a predicted density of 1.0±0.1 g/cm3. The compound is slightly soluble in chloroform, DMSO, and methanol .
Scientific Research Applications
Anaplastic Lymphoma Kinase Inhibition : A study found that 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles, a class which includes closely related compounds, act as highly selective and potent inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated strong antiproliferative activity against certain cancer cells and significant antitumor efficacy in a mouse model without causing body weight loss (Kinoshita et al., 2011).
Synthesis of Benzo[b]carbazoloquinones : Another study focused on synthesizing various benzo[b]carbazole derivatives, such as 5-carbonitrile-1,7-dihydroxy-3-methyl-5H-benzo[b]carbazole-6,11-dione, through a palladium and copper catalyzed reaction. These compounds have potential applications in the development of pharmaceuticals and materials science (Echavarren et al., 1997).
Antioxidant and Antimicrobial Activities : A research paper described the synthesis and evaluation of various 9H-benzo[d]imidazole derivatives for their antioxidant and antimicrobial activities. These compounds have been tested against several microorganisms and showed promising results (Bassyouni et al., 2012).
Application in Electrophosphorescence : A study developed materials based on 9-ethyl-9H-carbazole-3-carbonitrile for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showed high efficiency and slow efficiency roll-off, which is crucial for the development of display and lighting technologies (Deng et al., 2013).
Antimicrobial Properties of 9H-Carbazole Derivatives : This paper explored the use of 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives with antimicrobial properties. The synthesized compounds were evaluated against various microorganisms, showing potential for use in medical and pharmaceutical applications (Salih et al., 2016).
Future Directions
The future directions for “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” and similar compounds likely involve further exploration of their potential as ALK inhibitors. These compounds could play a significant role in the development of new treatments for diseases such as anaplastic lymphoma .
properties
IUPAC Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNZLQAANHDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.